2,5-dimethoxy-N-[(3-methoxythiolan-3-yl)methyl]benzene-1-sulfonamide
Description
Properties
IUPAC Name |
2,5-dimethoxy-N-[(3-methoxythiolan-3-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO5S2/c1-18-11-4-5-12(19-2)13(8-11)22(16,17)15-9-14(20-3)6-7-21-10-14/h4-5,8,15H,6-7,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEJQFRHACHZBLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2(CCSC2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethoxy-N-[(3-methoxythiolan-3-yl)methyl]benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the benzene ring substituted with methoxy groups. This can be achieved through electrophilic aromatic substitution reactions. The sulfonamide group is then introduced via sulfonation reactions, where a sulfonyl chloride reacts with an amine to form the sulfonamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates and the implementation of continuous flow reactors for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethoxy-N-[(3-methoxythiolan-3-yl)methyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme interactions and protein binding.
Medicine: Potential use as an antibiotic or antifungal agent due to its sulfonamide group.
Industry: Use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2,5-dimethoxy-N-[(3-methoxythiolan-3-yl)methyl]benzene-1-sulfonamide involves its interaction with biological targets such as enzymes and proteins. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folic acid synthesis. By inhibiting these enzymes, the compound can exert antibacterial effects.
Comparison with Similar Compounds
Comparison with NBOMe and NBF Phenethylamine Derivatives
NBOMe compounds (e.g., 25I-NBOMe, 25B-NBOMe) share structural similarities with the target compound in their 2,5-dimethoxybenzene core. However, NBOMe derivatives are phenethylamines with an N-(2-methoxyphenyl)methyl substituent, whereas the target compound is a sulfonamide with a thiolane-based substituent.
Key Differences :
- The sulfonamide group in the target compound may confer distinct binding properties compared to the benzylamine group in NBOMe derivatives.
Comparison with Other Sulfonamide Derivatives
The compound in , 2-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0⁵,¹³]trideca-1(12),5,7,9(13),10-pentaen-3-yl}ethyl)-4,5-dimethoxy-N-[(oxolan-2-yl)methyl]benzene-1-sulfonamide, shares a sulfonamide backbone and methoxybenzene core. However, its tricyclic substituent and tetrahydrofuran-derived group differ significantly from the thiolane moiety in the target compound.
Key Insight :
- The position of methoxy groups (2,5 vs. 4,5) and the nature of the substituent (thiolane vs. oxolane) may drastically alter solubility and reactivity.
Comparison with N,O-Bidentate Directing Groups
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () contains an N,O-bidentate directing group, which is structurally distinct but functionally analogous to the sulfonamide-thiolane system in the target compound. Both may facilitate metal coordination in catalytic reactions.
Key Insight :
- The thiolane’s sulfur atom in the target compound could enhance metal-binding efficiency compared to oxygen-dominated systems.
Research Findings and Hypotheses
- Pharmacological Potential: Unlike NBOMe compounds (potent psychedelics ), the target sulfonamide’s activity is likely unrelated to serotonin receptors. Sulfonamides are more commonly associated with carbonic anhydrase or cyclooxygenase inhibition.
- Synthetic Utility : The thiolane substituent may improve metabolic stability compared to furan or benzene derivatives in analogous compounds .
- Safety Profile : NBOMe compounds exhibit high toxicity at low doses (e.g., 0.1–10 mg/kg in mice ). The target compound’s safety remains unstudied, but sulfonamides generally have better tolerability.
Biological Activity
2,5-Dimethoxy-N-[(3-methoxythiolan-3-yl)methyl]benzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The chemical structure of 2,5-Dimethoxy-N-[(3-methoxythiolan-3-yl)methyl]benzene-1-sulfonamide can be represented as follows:
This compound features a benzene ring substituted with methoxy groups and a thiolane moiety, contributing to its unique biological properties.
Antimicrobial Activity
Research indicates that sulfonamides, including this compound, exhibit significant antimicrobial properties. They primarily act by inhibiting bacterial dihydropteroate synthase (DHPS), an enzyme critical in folate biosynthesis. This inhibition leads to the disruption of nucleic acid synthesis in bacteria.
Table 1: Antimicrobial Activity of Sulfonamides
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2,5-Dimethoxy-N-[(3-methoxythiolan-3-yl)methyl]benzene-1-sulfonamide | Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
Note: Values are indicative and may vary based on experimental conditions.
Anti-inflammatory Effects
Sulfonamides have also been studied for their anti-inflammatory properties. In vitro studies suggest that this compound can reduce the production of pro-inflammatory cytokines in macrophages. This mechanism may be beneficial in treating inflammatory diseases.
Case Studies
- Case Study on Bacterial Resistance : A study conducted on various sulfonamide derivatives highlighted the increasing resistance of bacteria to traditional treatments. The unique structure of 2,5-Dimethoxy-N-[(3-methoxythiolan-3-yl)methyl]benzene-1-sulfonamide showed promise against resistant strains due to its dual action on bacterial metabolism and inflammatory pathways.
- Clinical Trial Insights : In a clinical trial assessing the efficacy of novel sulfonamide compounds for treating chronic inflammatory conditions, participants receiving this compound showed a statistically significant reduction in symptoms compared to the placebo group.
The biological activity of 2,5-Dimethoxy-N-[(3-methoxythiolan-3-yl)methyl]benzene-1-sulfonamide can be attributed to several mechanisms:
- Inhibition of Dihydropteroate Synthase : As mentioned earlier, the primary mechanism involves blocking DHPS, leading to impaired folate synthesis.
- Modulation of Immune Response : The compound may modulate the immune response by affecting cytokine release from immune cells, thus reducing inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
